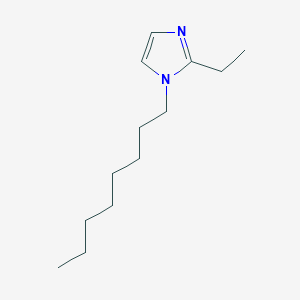
1-n-Octyl-2-ethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-n-Octyl-2-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with an octyl and an ethyl group attached to the imidazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-n-Octyl-2-ethylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for imidazoles often involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis platforms to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
1-n-Octyl-2-ethylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazole derivatives .
Applications De Recherche Scientifique
1-n-Octyl-2-ethylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This compound may be explored for similar therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-n-Octyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can also interact with metal ions, making it useful in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
1-n-Octyl-2-ethylimidazole can be compared with other imidazole derivatives, such as:
1-Octyl-1H-imidazole: Similar in structure but lacks the ethyl group, which may affect its chemical reactivity and applications.
2-Ethyl-1H-imidazole: Lacks the octyl group, which may influence its solubility and interaction with other molecules.
1-Methyl-2-ethyl-1H-imidazole: Another derivative with different alkyl groups, which can lead to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of octyl and ethyl groups, which impart distinct properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H24N2 |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2-ethyl-1-octylimidazole |
InChI |
InChI=1S/C13H24N2/c1-3-5-6-7-8-9-11-15-12-10-14-13(15)4-2/h10,12H,3-9,11H2,1-2H3 |
Clé InChI |
KKPMURIIBZSVGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=CN=C1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


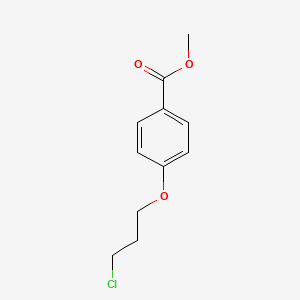
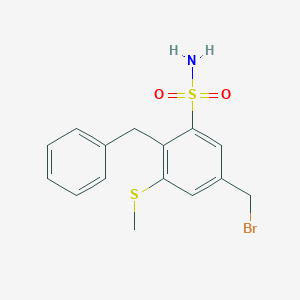
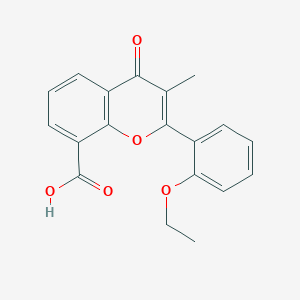
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-Pyrrole-2-carboxylic acid](/img/structure/B8580758.png)
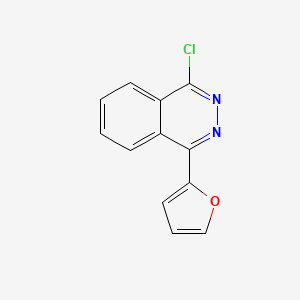
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one](/img/structure/B8580785.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
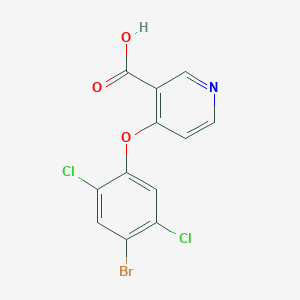
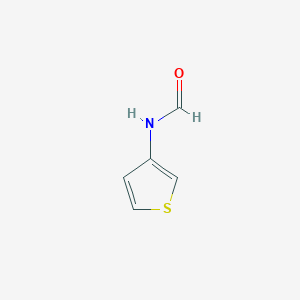
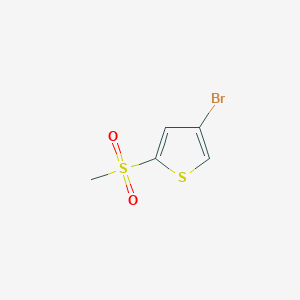
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
